molecular formula C19H26BrNO B135706 Bibenzonium bromide CAS No. 15585-70-3

Bibenzonium bromide

Cat. No. B135706
CAS RN: 15585-70-3
M. Wt: 364.3 g/mol
InChI Key: APVMLVNTOWQOHL-UHFFFAOYSA-M
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Description

Bibenzonium bromide is not directly mentioned in the provided papers. However, the papers discuss various bromide-containing compounds and their chemical properties, which can provide insights into the behavior of bromine in organic compounds. For instance, the synthesis and characterization of 1,3-dibenzylimidazolium bromide are discussed, which shares the bromide ion as a common feature with bibenzonium bromide .

Synthesis Analysis

The synthesis of bromide-containing compounds is a common theme in the provided papers. For example, a diruthenium complex that generates bromine in situ is synthesized for catalytic applications . Another paper describes the photocatalytic oxidation of bromide to bromine using a ruthenium complex . Additionally, the synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of aryl boronic acids is reported . These studies demonstrate various methods of incorporating bromine into organic molecules, which could be relevant to the synthesis of bibenzonium bromide.

Molecular Structure Analysis

The molecular structure of bromide-containing compounds is crucial for understanding their reactivity and properties. For instance, the crystal structure of 1,3-dibenzylimidazolium bromide is studied to understand the interactions between cations and anions in different phases . The molecular and crystal structure of dioctadecyldimethylammonium bromide monohydrate is also analyzed, providing insights into the arrangement of bromide ions in lipid-model amphiphiles .

Chemical Reactions Analysis

The reactivity of bromide ions in chemical reactions is well-documented in the papers. The diruthenium complex mentioned earlier is used for bromination and aziridination reactions . The photocatalytic oxidation of bromide to bromine is another example of a chemical reaction involving bromide . The alkylative cross-coupling of benzamide derivatives with aliphatic bromides is also explored, showcasing the role of bromide in cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromide-containing compounds are diverse. The reaction of tetraphenylantimony bromide with o-tolylbismuth bis(2,5-dimethylbenzenesulfonate) leads to the formation of a complex with a tetranuclear anion, highlighting the ionic nature of bromide compounds . Sodium bromide is used as a catalyst in a three-component cyclocondensation, demonstrating its role in facilitating chemical transformations . The selective biaryl cross-coupling reactions between aryl halides and aryl Grignard reagents using N-heterocyclic carbenes and metal fluorides, including bromides, are also discussed .

Scientific Research Applications

Photocatalytic Oxidation Applications

  • Photocatalytic Oxidation of Bromide to Bromine: A study by Tsai and Chang (2017) explored the photocatalytic oxidation of bromide to bromine using a ruthenium(II) complex. This research provides insights into advanced oxidation processes, potentially applicable in environmental remediation or synthesis reactions involving bromine compounds (Tsai & Chang, 2017).

Micelle Dynamics and Chemical Trapping

  • Monitoring Micelle Breakdown by Chemical Trapping: Pazo-Llorente et al. (2003) investigated the effects of alcohol on free bromide ions in micellar systems using bromide ions as a trapping agent. This study can be useful in understanding micelle dynamics in various chemical and pharmaceutical processes (Pazo-Llorente et al., 2003).

Environmental Contamination and Remediation

  • Interaction of Ethidium Bromide with Carbon Nanotube: Moradi et al. (2014) focused on the adsorption of Ethidium Bromide, a compound similar in function to Bibenzonium bromide, on carbon nanotubes. This research is pertinent to the removal of hazardous materials from drinking water, indicating potential environmental applications (Moradi et al., 2014).

Analytical and Biochemical Applications

  • Synthesis and Antimicrobial Activity of Derivatives: Abunada et al. (2008) explored the synthesis of new pyrazole derivatives involving halogenated compounds, indicating the relevance of halogenated compounds like Bibenzonium bromide in developing antimicrobial agents (Abunada et al., 2008).

Catalysis and Chemical Reactions

  • Palladium(II) Complexes and Catalytic Activities: A study by Huynh et al. (2006) on palladium(II) complexes with benzannulated N-heterocyclic carbene shows the importance of bromide-containing compounds in catalysis and the synthesis of new materials (Huynh et al., 2006).

Environmental Chemistry and Water Treatment

  • Removal of Phosphate Using Iron Oxide Nanoparticles: Cao et al. (2016) investigated the use of cetyltrimethylammonium bromide in enhancing the reactivity of iron oxide nanoparticles for phosphate removal from water. This application is significant for water treatment and environmental protection (Cao et al., 2016).

Safety And Hazards

The safety data sheets for similar compounds suggest that they may cause drowsiness or dizziness, and are suspected of damaging fertility or the unborn child . They may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-(1,2-diphenylethoxy)ethyl-trimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26NO.BrH/c1-20(2,3)14-15-21-19(18-12-8-5-9-13-18)16-17-10-6-4-7-11-17;/h4-13,19H,14-16H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVMLVNTOWQOHL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(CC1=CC=CC=C1)C2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80875177
Record name Bibenzonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80875177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bibenzonium bromide

CAS RN

15585-70-3
Record name Bibenzonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15585-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bibenzonium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015585703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bibenzonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80875177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bibenzonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BIBENZONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4455J9277Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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